1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Description
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C20H19F3O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthetic Applications
The compound 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one belongs to a class of organic compounds known for their interesting chemical properties and synthetic utility. Research in this area focuses on the mechanisms of bond cleavage and synthesis techniques that can leverage the unique properties of such compounds.
For example, studies on the acidolysis of lignin model compounds reveal insights into the mechanism of β-O-4 bond cleavage, indicating the significance of γ-hydroxymethyl groups and the existence of a hydride transfer mechanism. These findings are crucial for understanding the degradation of lignin and developing new synthetic pathways for bio-based materials (T. Yokoyama, 2015) [https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt].
Another study demonstrates the use of metal cation-exchanged clay catalysts for organic synthesis, highlighting the versatility of such systems in promoting various reactions, including the alkylation of phenols and carbonyl-ene reactions. This research underscores the potential of these catalysts in the efficient synthesis of complex organic molecules (Jun-ichi Tateiwa & S. Uemura, 1997) [https://consensus.app/papers/organic-synthesis-metal-cationexchanged-clay-catalyst-tateiwa/bc5cfee2860b55f69e90e64c51bffcfb/?utm_source=chatgpt].
Pharmacological and Biological Research
This compound and related compounds also find applications in pharmacological research, exploring their potential as therapeutic agents. The trifluoromethyl group, in particular, is noted for enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents, suggesting a pathway for the design of new antitubercular drugs (Sidharth Thomas, 1969) [https://consensus.app/papers/strategically-placed-trifluoromethyl-substituent-realm-thomas/aa556c6075f6553fb8d1e4fb27a58c0e/?utm_source=chatgpt].
Photoaffinity labeling techniques, which often utilize trifluoromethyl phenyl compounds, are critical in structural biology for investigating drug-target interactions and understanding the organization of biological systems. These methods provide insights into potential drug targets and transport processes, contributing to the development of new therapeutic strategies (E. Vodovozova, 2007) [https://consensus.app/papers/photoaffinity-labeling-application-biology-vodovozova/c8f84ce1c8635520b0685d2a54ffb35b/?utm_source=chatgpt].
Environmental and Ecotoxicological Studies
Research into the environmental fate and ecotoxicity of compounds related to this compound, such as alkylphenols and their derivatives, is crucial for understanding their impact on ecosystems and human health. Studies in this area focus on degradation processes, accumulation in environmental compartments, and potential endocrine-disrupting effects, providing essential data for regulatory measures and pollution control strategies (G. Ying, B. Williams, & R. Kookana, 2002) [https://consensus.app/papers/fate-alkylphenols-alkylphenol-review-ying/5bb4a6edfde05c948456b5419ed656fd/?utm_source=chatgpt].
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O/c1-14(2)13-16-3-8-17(9-4-16)19(24)12-7-15-5-10-18(11-6-15)20(21,22)23/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTTXOGDBHGOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381789 |
Source
|
Record name | 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-28-4 |
Source
|
Record name | 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.